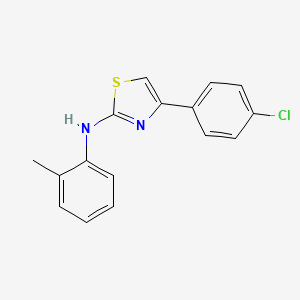![molecular formula C16H17NO3S B5654901 1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)
1-[(4-ethoxyphenyl)sulfonyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-ethoxyphenyl)sulfonyl]indoline, also known as ESI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ESI is a member of the sulfonamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.
实验室实验的优点和局限性
1-[(4-ethoxyphenyl)sulfonyl]indoline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Additionally, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to the use of 1-[(4-ethoxyphenyl)sulfonyl]indoline in lab experiments. For example, 1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]indoline. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects, with a focus on identifying the specific signaling pathways involved. Another potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies on the mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]indoline may lead to the development of more potent and selective inhibitors of certain enzymes.
合成方法
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]indoline involves the reaction of 4-ethoxyaniline with sulfur trioxide to produce 4-ethoxybenzenesulfonic acid. This intermediate is then reacted with indoline to produce 1-[(4-ethoxyphenyl)sulfonyl]indoline. The yield of 1-[(4-ethoxyphenyl)sulfonyl]indoline is typically around 70-80%, and the purity can be increased through recrystallization.
科学研究应用
1-[(4-ethoxyphenyl)sulfonyl]indoline has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(4-ethoxyphenyl)sulfonyl]indoline has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
属性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-20-14-7-9-15(10-8-14)21(18,19)17-12-11-13-5-3-4-6-16(13)17/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFQCZXORSBGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)
![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)

![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)